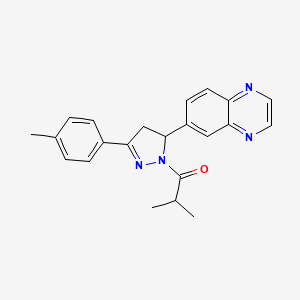

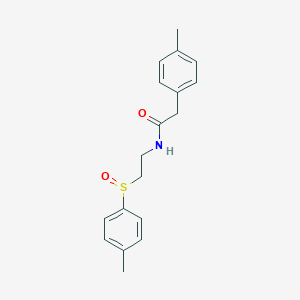

N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, which are part of the structure of the compound, has been extensively studied. For instance, heteroaromatic tosylates and phosphates can be used as electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature, allowing good functional group tolerance with full conversion within minutes . Another method involves a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles, which hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis

The molecular structure of N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide is defined by its molecular formula, C22H24N2OS. It contains a quinoline moiety, which is a type of nitrogen-containing heterocycle, attached to a thioacetamide group via a sulfur atom.Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, they can be deoxygenated using Hantzsch esters as the stoichiometric reductants in a visible light-mediated metallaphotoredox catalysis . This reaction tolerates a wide range of functional groups, such as carbamates, esters, ketones, nitrile groups, nitro groups, and halogens .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- A study by Evren et al. (2019) discusses the synthesis and evaluation of thiazole derivatives for anticancer activities, highlighting the process of reacting specific acetamides with mercapto derivatives to produce compounds with potential anticancer properties. This study's approach to chemical synthesis and structural elucidation of compounds offers a methodology that could be applicable to the synthesis and analysis of N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide derivatives (Evren et al., 2019).

Antimicrobial and Hemolytic Activity

- Research by Gul et al. (2017) on the synthesis, antimicrobial evaluation, and hemolytic activity of 1,3,4-oxadiazole compounds, including acetamide derivatives, demonstrates their activity against selected microbial species. The methods and findings of this study could provide a framework for assessing the antimicrobial potential of N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide derivatives (Gul et al., 2017).

Anti-inflammatory and Analgesic Activities

- Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and tested them for analgesic, anti-inflammatory, and ulcerogenic index activities. This study provides insight into the potential therapeutic applications of related compounds in managing inflammation and pain (Alagarsamy et al., 2015).

Antibacterial Activity

- Le et al. (2018) explored the antibacterial activity of new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives. Such studies underscore the importance of structure-activity relationships in designing compounds with enhanced antibacterial properties, which could be relevant for the development of N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide derivatives as antibacterial agents (Le et al., 2018).

Propriétés

IUPAC Name |

N-(4-tert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c1-15-13-21(24-19-8-6-5-7-18(15)19)26-14-20(25)23-17-11-9-16(10-12-17)22(2,3)4/h5-13H,14H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQVWRNFAFXREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2795543.png)

![[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B2795545.png)

![(2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2795547.png)

![N-[3-[2-[3,5-Bis(trifluoromethyl)phenyl]morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2795549.png)

![1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride](/img/structure/B2795555.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2795557.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2795560.png)

![3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2795564.png)